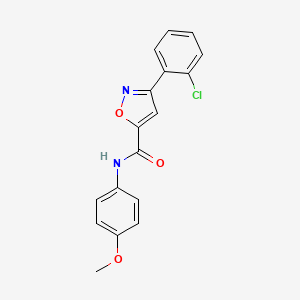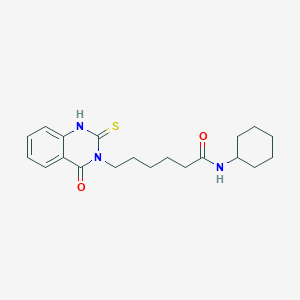
N-cyclohexyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclohexyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a useful research compound. Its molecular formula is C20H27N3O2S and its molecular weight is 373.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pesticidal Activities
Compounds similar to N-cyclohexyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide have been synthesized and assessed for their pesticidal activities. For instance, some 3H-quinazolin-4-one derivatives demonstrated significant antibacterial and insecticidal activities, as well as anti-acetylcholinesterase activities, indicating potential use in pest control and insecticide development (Misra & Gupta, 1982).
Anticancer and Antiviral Activities
Quinazolinone derivatives, including those related to this compound, have shown promising anticancer and antiviral properties. For example:
- Some compounds displayed high anti-monoamine oxidase and antitumor activities (Markosyan et al., 2015).
- Novel quinazolinone derivatives exhibited significant antiviral activities against a range of viruses, including influenza A and dengue (Selvam et al., 2007).
- Certain quinazolinone sulfonamides were found to have anticancer activity, impacting various cancer cell lines (Poudapally et al., 2017).
Dyeing Properties and Application on Fibres
N-[4-(4-aryalazo)-phenyl]-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzene sulfonamide derivatives, related to the compound , have been synthesized and shown to possess promising dyeing properties, indicating potential applications in the textile industry (Navadiya et al., 2008).
Biological Activities
Various quinazolinone derivatives, including those structurally related to this compound, have been synthesized and found to exhibit diverse biological activities, such as antimicrobial and anticancer properties. For example:
- Novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides showed in vitro anticancer and antibacterial activity (Berest et al., 2011).
- Newer quinazolin-4-one derivatives have demonstrated anti-inflammatory properties, indicating potential therapeutic applications (Kumar & Rajput, 2009).
Properties
IUPAC Name |
N-cyclohexyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c24-18(21-15-9-3-1-4-10-15)13-5-2-8-14-23-19(25)16-11-6-7-12-17(16)22-20(23)26/h6-7,11-12,15H,1-5,8-10,13-14H2,(H,21,24)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDLNCDSVCFFER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
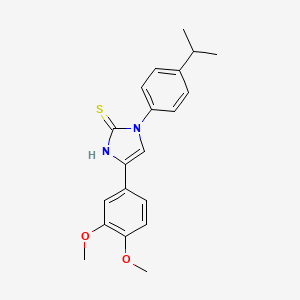



![4-hydroxy-7,8,9,10,11,12-hexahydrocycloocta[b]pyrido[2',3':4,5]thieno[3,2-e]pyridin-2(1H)-one](/img/structure/B2371588.png)

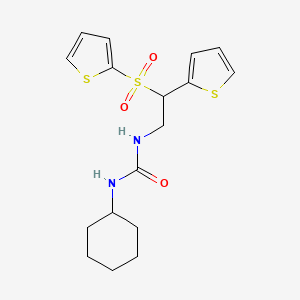

![N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2371593.png)
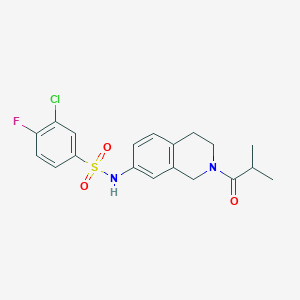

![3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2371597.png)
![(E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide](/img/structure/B2371599.png)
